1-(4,5,6-Trimethylpyridin-3-yl)methanamine
Overview
Description
“1-(4,5,6-Trimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 857345-80-3 . It has a molecular weight of 150.22 . and is usually available in liquid form . It is a versatile material used in scientific research, exhibiting unique properties that make it suitable for various applications, including drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The IUPAC name of the compound is (4,5,6-trimethyl-3-pyridinyl)methanamine . The InChI code is 1S/C9H14N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,4,10H2,1-3H3 . The InChI key is WJBHCPNRWPACPI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 150.22 . It is usually available in liquid form .Scientific Research Applications
Receptor Affinity and Drug Design
- Homology Model Design: A study focused on designing a conformationally restricted analogue of mescaline, using a 5-HT(2A) receptor homology model, resulting in a compound with higher affinity and potency than mescaline (Mclean et al., 2006).
- Serotonin Receptor Agonists: Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing significant antidepressant-like activity (Sniecikowska et al., 2019).
Synthesis and Characterization
- Azetidine Derivative Synthesis: A novel azetidine derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal activity (Rao et al., 2013).
- Zinc Complexes in Polymerisation: Dichlorozinc complexes bearing iminopyridines, including derivatives of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine, were synthesized for use as pre-catalysts in the ring-opening polymerization of rac-lactide (Kwon et al., 2015).
Biomedical Applications
- Bone Disorder Treatment: A compound targeting the Wnt beta-catenin cellular messaging system, with a 2-aminopyrimidine template, showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
- Anticonvulsant Agents: A series of Schiff bases of 3-aminomethyl pyridine demonstrated significant anticonvulsant activity in various models (Pandey & Srivastava, 2011).
Mechanism of Action
Properties
IUPAC Name |
(4,5,6-trimethylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBHCPNRWPACPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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